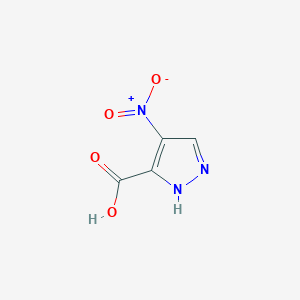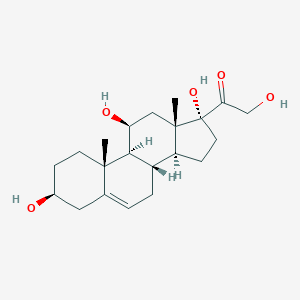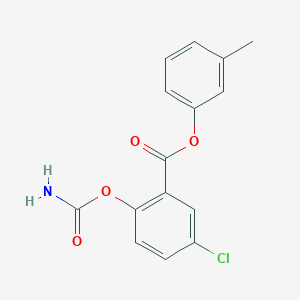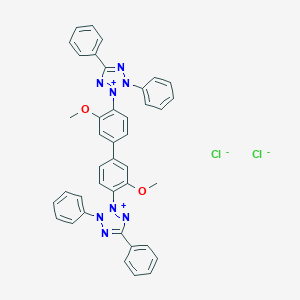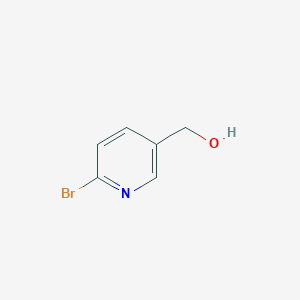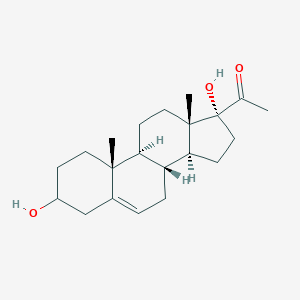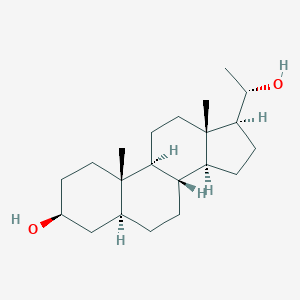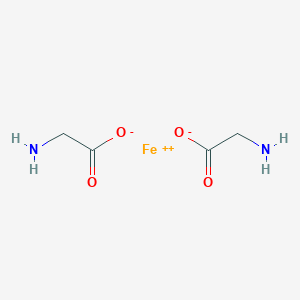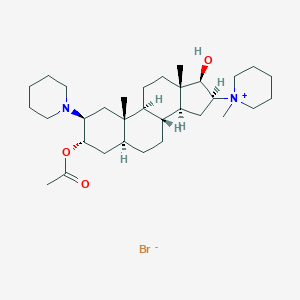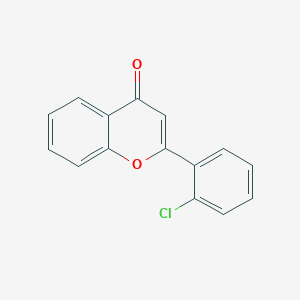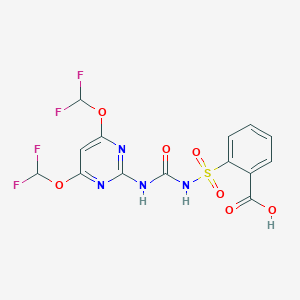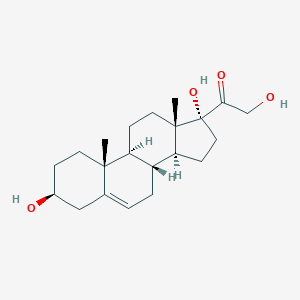![molecular formula C9H8N2O2 B045297 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118500-15-5](/img/structure/B45297.png)
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde, also known as MBIC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MBIC is a heterocyclic compound that contains both imidazole and aldehyde functional groups.
Wissenschaftliche Forschungsanwendungen
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has shown potential applications in various fields of scientific research. It has been studied as a fluorescent probe for the detection of metal ions, such as copper and iron, due to its ability to chelate these ions. 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has also been studied as a potential antitumor agent due to its ability to induce apoptosis in cancer cells. Furthermore, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been studied as an antibacterial agent against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde varies depending on its application. As a fluorescent probe, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde chelates metal ions, leading to a change in its fluorescence intensity. As an antitumor agent, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde induces apoptosis in cancer cells by activating caspase-3 and downregulating Bcl-2 expression. As an antibacterial agent, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde inhibits bacterial growth by disrupting the bacterial cell membrane.
Biochemische Und Physiologische Effekte
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been shown to have various biochemical and physiological effects. As a fluorescent probe, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been used to detect metal ions in various biological samples, including blood and urine. As an antitumor agent, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been shown to inhibit tumor growth in various cancer cell lines. As an antibacterial agent, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been shown to inhibit bacterial growth and biofilm formation.
Vorteile Und Einschränkungen Für Laborexperimente
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has several advantages as a research tool, including its high purity and good yield in synthesis, its ability to chelate metal ions, and its potential applications in various fields of research. However, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde. One direction is to further study its potential applications as a fluorescent probe for metal ion detection, as well as its potential applications in other fields, such as environmental monitoring. Another direction is to further study its potential as an antitumor and antibacterial agent, including its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde and its potential toxicity.
Synthesemethoden
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde can be synthesized using various methods, including the reaction of 2-aminobenzimidazole with paraformaldehyde and methanol in the presence of sulfuric acid. This method yields a high purity of 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde with a good yield. Other methods include the reaction of 2-aminobenzimidazole with paraformaldehyde and methanol in the presence of acetic acid, and the reaction of 2-nitrobenzimidazole with sodium borohydride in methanol, followed by oxidation with sodium hypochlorite.
Eigenschaften
CAS-Nummer |
118500-15-5 |
|---|---|
Produktname |
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde |
Molekularformel |
C9H8N2O2 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
1-methoxybenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-6H,1H3 |
InChI-Schlüssel |
PWYWBMFJZQFSRL-UHFFFAOYSA-N |
SMILES |
CON1C2=CC=CC=C2N=C1C=O |
Kanonische SMILES |
CON1C2=CC=CC=C2N=C1C=O |
Synonyme |
1H-Benzimidazole-2-carboxaldehyde,1-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




